![molecular formula C9H8N4OS B13793880 [5-(Aminomethylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]propanedinitrile CAS No. 623550-82-3](/img/structure/B13793880.png)
[5-(Aminomethylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]propanedinitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanedinitrile, [5-(aminomethylene)-3-ethyl-4-oxo-2-thiazolidinylidene]-(9CI) is a complex organic compound with a unique structure that includes a thiazolidinylidene ringIts molecular formula is C₇H₇N₃OS, and it has a molecular weight of 181.22 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Propanedinitrile, [5-(aminomethylene)-3-ethyl-4-oxo-2-thiazolidinylidene]-(9CI) typically involves the reaction of ethyl cyanoacetate with thiourea under basic conditions to form the thiazolidinylidene ring. The aminomethylene group is introduced through a subsequent reaction with formamide. The overall reaction conditions include:
Temperature: 80-100°C
Solvent: Ethanol or methanol
Catalyst: Sodium ethoxide or potassium carbonate
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch reactors: For controlled synthesis
Purification steps: Including recrystallization and chromatography to ensure high purity
Quality control: Using techniques like NMR and mass spectrometry to verify the structure and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Propanedinitrile, [5-(aminomethylene)-3-ethyl-4-oxo-2-thiazolidinylidene]-(9CI) undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate
Reduction: Using reducing agents like sodium borohydride or lithium aluminum hydride
Substitution: Nucleophilic substitution reactions with halides or other nucleophiles
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature
Reduction: Sodium borohydride in methanol at 0-5°C
Substitution: Alkyl halides in the presence of a base like sodium hydroxide
Major Products
Oxidation: Formation of sulfoxides or sulfones
Reduction: Formation of amines or alcohols
Substitution: Formation of substituted thiazolidinylidene derivatives.
Wissenschaftliche Forschungsanwendungen
Propanedinitrile, [5-(aminomethylene)-3-ethyl-4-oxo-2-thiazolidinylidene]-(9CI) has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules
Biology: Studied for its potential as an enzyme inhibitor
Medicine: Investigated for its potential anti-cancer and anti-inflammatory properties
Industry: Used in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of Propanedinitrile, [5-(aminomethylene)-3-ethyl-4-oxo-2-thiazolidinylidene]-(9CI) involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The pathways involved include:
Inhibition of enzyme activity: By forming a stable complex with the enzyme
Interference with cellular processes: By disrupting the normal function of proteins and other biomolecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Malononitrile: A simpler nitrile compound with similar reactivity
Cyanoacetonitrile: Another nitrile compound used in organic synthesis
Dicyanomethane: Known for its use in the synthesis of heterocyclic compounds
Uniqueness
Propanedinitrile, [5-(aminomethylene)-3-ethyl-4-oxo-2-thiazolidinylidene]-(9CI) is unique due to its thiazolidinylidene ring structure, which imparts specific chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry .
Eigenschaften
CAS-Nummer |
623550-82-3 |
|---|---|
Molekularformel |
C9H8N4OS |
Molekulargewicht |
220.25 g/mol |
IUPAC-Name |
2-[5-(aminomethylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]propanedinitrile |
InChI |
InChI=1S/C9H8N4OS/c1-2-13-8(14)7(5-12)15-9(13)6(3-10)4-11/h5H,2,12H2,1H3 |
InChI-Schlüssel |
KDERGSUQJZJGIO-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C(=O)C(=CN)SC1=C(C#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



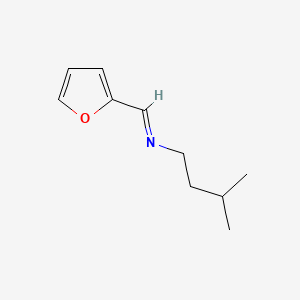

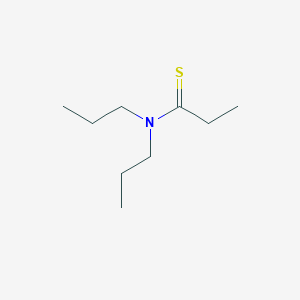
![1,4,5,5,6,6-Hexafluoro-2,3-dimethoxybicyclo[2.2.2]oct-2-ene](/img/structure/B13793843.png)
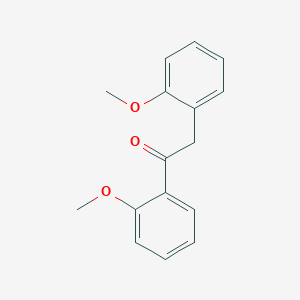
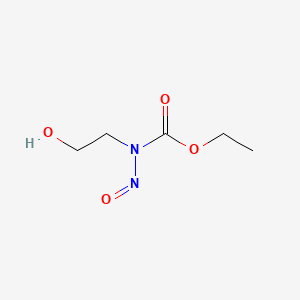
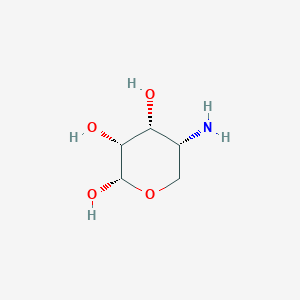

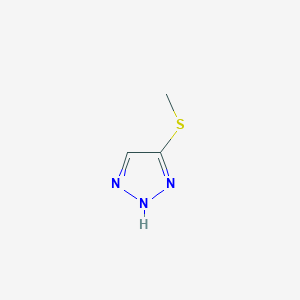

![(6-Hydroxy-5-methyl-2-bicyclo[2.2.1]heptanyl) 2-methylprop-2-enoate](/img/structure/B13793897.png)
![Methyl 4-(7-methyl-4-oxo-2-phenyl-4,7-dihydrofuro[2,3-b]pyridin-3-yl)benzoate](/img/structure/B13793902.png)

